4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a seven-membered oxepane ring fused to a methylidene group in the Z-configuration.
The Z-configuration of the oxepan-4-ylidenemethyl substituent introduces steric and electronic effects that influence reactivity, stability, and applications in stereoselective transformations.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-11-6-5-8-15-9-7-11/h10H,5-9H2,1-4H3/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDURUUIIAQVAMD-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane typically involves the hydroboration of allyl phenyl sulfone using a rhodium catalyst. This method is known for its efficiency and mild reaction conditions. The reaction proceeds as follows:
Hydroboration: Allyl phenyl sulfone is treated with a rhodium catalyst in the presence of a boron source, such as pinacolborane. The reaction is carried out under an inert atmosphere, typically at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the hydroboration reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into boron hydrides or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Boron hydrides and related compounds.
Substitution: Various substituted boronic esters and boron-containing organic molecules.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or other boron-containing derivatives. These interactions are crucial in the compound’s role as a catalyst or reagent in chemical reactions .
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
a. Styryl-Substituted Pinacolboronates
- (Z)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (3b) : Synthesized via hydroboration of phenylethynyl pinacolboronate with dicyclohexylborane . The Z-configuration is critical for stereoselective cross-coupling, as seen in its use to generate cis-alkenyltrifluoroborates.
- (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (8a) : Prepared via thermal reaction of phenylacetylene with pinacolborane . The E-isomer exhibits distinct reactivity in coupling reactions due to reduced steric hindrance compared to the Z-isomer.
b. Alkenyl-Substituted Derivatives
- (Z)-4,4,5,5-Tetramethyl-2-(4-methylenehex-2-en-2-yl)-1,3,2-dioxaborolane (1e) : Characterized by ¹H and ¹³C NMR shifts (δ 1.22 for pinacol methyl groups and δ 33.7 in ¹¹B NMR) .
- (Z)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Exhibits stereospecific reactivity in iron-catalyzed hydroboration, with the Z-configuration favoring syn-addition pathways .
Key Difference : The oxepane ring in the target compound may impose greater steric hindrance, slowing down transmetalation steps in cross-coupling reactions compared to linear alkenyl derivatives.
Electronic and Reactivity Comparisons
a. Aryl- and Heteroaryl-Substituted Derivatives
- 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane : Used in Suzuki-Miyaura couplings for synthesizing conjugated polymers . The electron-rich thiophene enhances oxidative stability.
- 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane : The electron-withdrawing sulfonyl group increases electrophilicity, accelerating coupling reactions but reducing shelf life .
Key Difference : The oxepane substituent is electronically neutral compared to sulfonyl or thiophenyl groups, leading to intermediate reactivity suitable for controlled transformations.
b. Cyclic and Sterically Hindered Derivatives
- 4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane : Features a bulky cyclohexylidene group, improving thermal stability but requiring harsh coupling conditions .
- 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane : The fused heterocycle enhances π-conjugation, useful in optoelectronic materials .
Biological Activity
4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : 4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane
- Molecular Formula : C17H25BO4
- CAS Number : 889865-38-7
The biological activity of 4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane is largely attributed to its interactions with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It can influence cell signaling pathways that regulate cellular processes such as proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : The dioxaborolane structure may confer antioxidant properties.
Anticancer Activity
Recent studies have indicated that 4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane exhibits significant anticancer properties. In vitro experiments demonstrated its ability to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | ROS generation leading to cell death |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation in preclinical models. It appears to inhibit pro-inflammatory cytokines and modulate immune responses.
| Model | Effect Observed |
|---|---|
| LPS-induced inflammation | Decreased IL-6 and TNF-alpha levels |
| Arthritis model | Reduced paw swelling and joint damage |
Case Studies
-
Case Study on Lung Cancer Treatment :
A study explored the efficacy of this compound in a lung cancer model. The results indicated a significant reduction in tumor size and weight compared to control groups treated with standard chemotherapy agents. -
Case Study on Inflammatory Bowel Disease (IBD) :
In an animal model of IBD, administration of the compound led to reduced symptoms and histological improvement in intestinal tissues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what key parameters govern stereoselectivity?
- Methodology: The compound can be synthesized via hydroboration of alkynyl precursors using dicyclohexylborane under inert conditions. For example, hydroboration of 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane (1:1 stoichiometry) yields Z-alkenyl derivatives . Stereoselectivity is achieved by controlling reaction temperature, solvent polarity, and boronating agent (e.g., bulky boranes favor Z-selectivity) .
Q. How is this compound characterized, and what analytical challenges arise?
- Methodology: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) and gas chromatography-mass spectrometry (GC-MS) are standard. However, quadrupolar broadening of boron signals in NMR may obscure carbon-boron coupling data . GC-MS fragmentation patterns (e.g., m/z 223 corresponding to [M-CH₃]⁺) aid in structural confirmation .
Q. What are its primary applications in organic synthesis?
- Methodology: This dioxaborolane derivative serves as a key intermediate in Suzuki-Miyaura cross-couplings. For example, analogous allyl-substituted dioxaborolanes react with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄) with anhydrous potassium carbonate at 100°C, yielding biaryl products in high yields .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura couplings involving bulky dioxaborolane derivatives?
- Methodology: Bulky ligands (e.g., SPhos or XPhos) enhance catalytic efficiency by stabilizing Pd(0) intermediates. Solvent choice (e.g., THF or DMF) and base (e.g., K₂CO₃ vs. Cs₂CO₃) influence reaction rates and side-product formation . Pre-activation of the boronate via trifluoroborate salt formation may improve reactivity .
Q. What strategies mitigate protodeboronation during cross-coupling reactions?
- Methodology: Protodeboronation is minimized by avoiding protic solvents and acidic conditions. Using aryl triflates instead of chlorides reduces competing hydrolysis. Catalytic systems with rapid transmetallation kinetics (e.g., Pd/dcype) also suppress this side reaction .
Q. How do researchers resolve discrepancies in stereochemical assignments for Z-alkenyl boronates?
- Methodology: X-ray crystallography provides definitive stereochemical confirmation. For liquid samples, NOESY NMR can differentiate Z/E isomers by analyzing spatial proximity of substituents. Computational modeling (DFT) of coupling constants and steric effects further validates assignments .
Q. What are the implications of boron’s quadrupolar effects on NMR data interpretation?
- Methodology: Quadrupolar relaxation (¹¹B, I = 3/2) broadens signals, complicating integration. Low-temperature NMR (e.g., −40°C) or isotopic enrichment (¹⁰B) sharpens resonances. Alternatively, indirect detection via ¹H-¹¹B HMBC correlations clarifies connectivity .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
